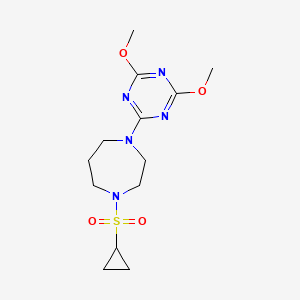![molecular formula C20H18N6O B6439438 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2549054-66-0](/img/structure/B6439438.png)
2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, particularly those with pyridin-2-yl and pyridin-3-yl groups, have been studied for their wide range of pharmacological activities . They have been used in the design of structures in medicinal chemistry . These compounds have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Molecular Structure Analysis
The molecular structure of these compounds often involves a pyrimidine core with pyridin-2-yl or pyridin-3-yl groups . The optimal structure of the pyridine group and the spatial configuration of the carbon atoms connected to it can play an important role in the compound’s activity .Mechanism of Action
Target of Action
Similar compounds have been found to targetNur77 , a nuclear receptor involved in the regulation of many biological processes .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to them, leading to changes in the target’s function . For instance, some compounds can induce Nur77-mitochondrial targeting and Nur77-dependent apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect pathways related tocell proliferation and apoptosis . For example, some compounds can induce apoptosis in cancer cells by modulating the activity of Nur77 .
Pharmacokinetics
Similar compounds have been shown to have good in vivo safety and anti-hepatocellular carcinoma (hcc) activity , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have cytotoxic effects on cancer cells . For example, some compounds can induce apoptosis in cancer cells by modulating the activity of Nur77 .
Safety and Hazards
Future Directions
The future directions for research on these compounds could involve further exploration of their biological activities and potential applications in medicine. For example, compounds with anti-fibrotic activities could be developed into novel anti-fibrotic drugs . Similarly, compounds that are potent modulators of Nur77 could have potential as novel anti-cancer agents .
properties
IUPAC Name |
2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-12-16-2-1-7-23-19(16)26-10-5-18(6-11-26)27-20-24-13-17(14-25-20)15-3-8-22-9-4-15/h1-4,7-9,13-14,18H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPORWYWPHXLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439357.png)

![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439367.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6439393.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439408.png)
![1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one](/img/structure/B6439415.png)
![6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439421.png)
![1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane](/img/structure/B6439433.png)
![4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439435.png)
![6-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439437.png)
![6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439439.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6439446.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439456.png)